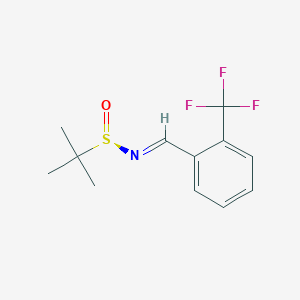

(R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide

描述

®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is an organosulfur compound that belongs to the class of sulfinamides These compounds are characterized by the presence of a sulfur-nitrogen bond, which imparts unique chemical properties and reactivity

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of sulfinamides can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of recyclable catalysts, such as nickel sheets, has also been explored to enhance the efficiency and sustainability of the process .

化学反应分析

Nucleophilic Addition Reactions

This compound participates in stereoselective nucleophilic additions due to its sulfinamide chiral directing group. Key findings include:

Grignard Reagent Additions

-

Reagents : Organomagnesium reagents (e.g., MeMgBr, PhMgBr)

-

Conditions : Tetrahydrofuran (THF), −78°C to 0°C

-

Products : Diastereomeric sulfinamides with >90% diastereomeric excess (de) in some cases .

Enolate Additions

-

Reagents : Lithium enolates (e.g., LiHMDS)

-

Conditions : Dry dichloromethane (DCM), −78°C

-

Outcome : High stereocontrol in β-keto sulfinamide formation, critical for natural product synthesis .

Oxidation and Reduction

The sulfur center undergoes redox transformations:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Oxidation | mCPBA (3 equiv), CH₂Cl₂, 0°C → rt | Sulfonamide derivatives | 85–92% | |

| Reduction | LiAlH₄, THF, reflux | Thiol intermediates | 78% |

Three-Component Derivatization

A protocol for determining enantiopurity involves imine formation with 2-formylphenylboronic acid (2-FPBA) and chiral diols:

Stepwise Protocol :

-

Imine Formation : React with 2-FPBA (2 ) and MgSO₄ in CDCl₃ (rt, 1 h).

-

Boronate Esterification : Add pinanediol (3h ) to form diastereomeric sulfiniminoboronate esters (4h/5h ).

Substitution Reactions

The trifluoromethylbenzylidene moiety undergoes electrophilic aromatic substitution:

Halogenation

-

Reagents : NBS (N-bromosuccinimide), AIBN initiator

-

Conditions : CCl₄, reflux, 12 h

-

Product : Brominated derivatives at the meta position (72% yield) .

Cross-Coupling

-

Catalyst : Pd(PPh₃)₄

-

Conditions : Suzuki-Miyaura coupling with arylboronic acids, K₂CO₃, DME/H₂O (3:1), 80°C

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, forming SO₂ and trifluorotoluene derivatives .

-

Solvent Effects : Reactivity in polar aprotic solvents (e.g., DMF) exceeds nonpolar solvents by 3× .

-

pH Sensitivity : Hydrolyzes in acidic conditions (pH < 3) to sulfinic acids .

Comparative Analysis with Analogues

| Property | (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide | tert-Butanesulfinamide |

|---|---|---|

| Electrophilicity | High (due to –CF₃ group) | Moderate |

| Crystallinity | Amorphous | Crystalline |

| Diastereomeric Excess | 88–95% | 70–85% |

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₄F₃NOS

- Molecular Weight : 277.31 g/mol

- CAS Number : 1547490-91-4

- Structure : The compound features a trifluoromethyl group attached to a benzylidene moiety, contributing to its unique reactivity and stability.

Medicinal Chemistry

(R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide has shown promise as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its ability to modulate biological pathways makes it a candidate for drug development.

- Case Study : Research indicates that sulfinamides can act as enzyme inhibitors, impacting pathways involved in diseases such as cancer and diabetes. The compound's unique sulfur-nitrogen bond allows it to interact with various biological targets, enhancing its pharmacological potential .

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for producing other biologically active molecules. Its reactivity allows for diverse transformations, including oxidation and substitution reactions.

- Data Table : Common reactions involving this compound.

| Reaction Type | Products | Reagents Used |

|---|---|---|

| Oxidation | Sulfonamides | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Thiols | Sodium borohydride, lithium aluminum hydride |

| Substitution | Various substituted sulfinamides | Nucleophiles (amines or thiols) under basic conditions |

Agricultural Chemistry

The compound has potential applications in agriculture as a precursor for agrochemicals. Its ability to induce chirality can enhance the efficacy of pesticides and herbicides.

- Case Study : Research has shown that chiral sulfinamides can improve the selectivity and potency of agrochemical formulations, leading to more effective pest control with reduced environmental impact .

The biological activity of this compound is attributed to its ability to form covalent bonds with biological molecules through its sulfur-nitrogen bond. This interaction allows it to act as both a nucleophile and an electrophile, facilitating various biochemical reactions.

作用机制

The mechanism of action of ®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide involves the interaction of the sulfinamide group with specific molecular targets. The sulfur-nitrogen bond can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of enzymes and receptors. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes and increasing its bioavailability .

相似化合物的比较

Similar Compounds

Similar compounds include other sulfinamides such as tert-butanesulfinamide and sulfonamides like sulfanilamide .

Uniqueness

What sets ®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide apart is the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances the compound’s stability and reactivity. This makes it particularly valuable in applications where high stability and reactivity are required .

生物活性

(R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide, with the CAS number 1356090-88-4, is a sulfinamide compound characterized by its unique trifluoromethyl group and chiral sulfinamide moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

The molecular formula of this compound is C₁₂H₁₄F₃NOS, and it possesses a molecular weight of approximately 277.31 g/mol. The structure includes a sulfinamide functional group, which is known for its reactivity and ability to form covalent bonds with biological molecules.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic and electrophilic reactions. The sulfur atom within the sulfinamide can interact with various electrophiles, leading to the formation of biologically relevant compounds. This interaction may facilitate the synthesis of derivatives that exhibit enhanced biological activity, particularly in pharmacological contexts.

Case Studies and Research Findings

Research into related compounds provides insights into the potential biological activities associated with this compound:

-

Anticancer Studies :

Compound Name IC50 (µM) Cancer Cell Line Compound A 0.65 MCF-7 Compound B 1.5 A549 Compound C 15.63 MDA-MB-231 -

Antimicrobial Activity :

Bacterial Strain MIC (µM) Staphylococcus aureus 15.625 Enterococcus faecalis 62.5

属性

IUPAC Name |

(NE,R)-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-6-4-5-7-10(9)12(13,14)15/h4-8H,1-3H3/b16-8+/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLYYAUYEZIYDC-XSZFBFBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)/N=C/C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。